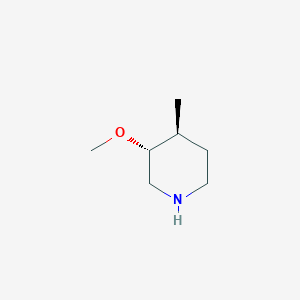

Rel-(3R,4S)-3-methoxy-4-methylpiperidine

Description

BenchChem offers high-quality Rel-(3R,4S)-3-methoxy-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-(3R,4S)-3-methoxy-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3R,4S)-3-methoxy-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKJJJAWSBSAH-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@@H]1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of Rel-(3R,4S)-3-methoxy-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel piperidine derivative, rel-(3R,4S)-3-methoxy-4-methylpiperidine. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and bioactive molecules, making the development of new synthetic methodologies and a thorough understanding of their structural features of paramount importance in medicinal chemistry and drug discovery.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Specifically, 3,4-disubstituted piperidines offer a rich three-dimensional diversity that can be exploited to modulate pharmacological activity and pharmacokinetic properties. The introduction of a methoxy group at the 3-position and a methyl group at the 4-position with a defined cis relative stereochemistry, as in rel-(3R,4S)-3-methoxy-4-methylpiperidine, presents a unique structural motif with potential applications in various therapeutic areas.

Proposed Synthetic Strategy: A Rational Approach

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the pyridine precursor followed by its stereoselective reduction.

Caption: Proposed two-stage synthetic workflow for rel-(3R,4S)-3-methoxy-4-methylpiperidine.

Stage 1: Synthesis of 3-Methoxy-4-methylpyridine

The synthesis of the crucial pyridine precursor, 3-methoxy-4-methylpyridine, can be efficiently achieved from the commercially available 4-methyl-3-pyridinol.[1]

Sources

Stereoselective Synthesis of 3-Methoxy-4-Methylpiperidine Derivatives: Strategies and Methodologies

An In-Depth Technical Guide:

Abstract

The 3-methoxy-4-methylpiperidine scaffold is a privileged heterocyclic motif found in a range of biologically active compounds and serves as a critical building block in medicinal chemistry. The primary synthetic challenge lies in the precise control over the two contiguous stereocenters at the C3 and C4 positions, which dictates the molecule's three-dimensional orientation and, consequently, its pharmacological activity. This technical guide provides a comprehensive overview of modern stereoselective strategies for the synthesis of these valuable derivatives. We will explore the causality behind various experimental approaches, including substrate-controlled diastereoselective methods, chiral auxiliary-mediated transformations, and catalytic asymmetric syntheses. Detailed experimental protocols, comparative data analysis, and mechanistic visualizations are provided to equip researchers and drug development professionals with the necessary insights for constructing these complex chiral architectures.

The Strategic Importance of the 3-Methoxy-4-Methylpiperidine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural products.[1][2] The specific introduction of a methoxy group at C3 and a methyl group at C4 creates a stereochemically rich environment that is crucial for molecular recognition and binding affinity. The relative orientation of these substituents (cis or trans) and their absolute stereochemistry (R/S configuration) can lead to four distinct stereoisomers, each potentially possessing a unique biological profile.

The development of robust and stereocontrolled synthetic routes is therefore of paramount importance.[3] This guide focuses on methodologies that address the critical challenge of selectively forming one desired stereoisomer out of the possible four.

Caption: Relationship between the four stereoisomers of 3-methoxy-4-methylpiperidine.

Core Synthetic Strategies: A Mechanistic Overview

The choice of synthetic strategy is dictated by the desired stereochemical outcome (relative and absolute), the availability of starting materials, and scalability. We will dissect three principal approaches that offer reliable stereocontrol.

Strategy 1: Substrate-Controlled Diastereoselective Synthesis

This approach leverages the inherent structural features of an advanced intermediate to direct the stereochemistry of a subsequent transformation. A common and effective method involves the diastereoselective reduction of a ketone precursor.

Causality and Rationale: The synthesis begins with the construction of an N-protected 4-methylpiperidin-3-one. The crucial stereochemistry-defining step is the reduction of the C3 ketone. The pre-existing stereocenter at C4, along with the steric bulk of the N-protecting group (e.g., Boc), creates a biased conformational landscape. Bulky reducing agents, such as L-Selectride, will preferentially attack from the sterically less hindered face, leading to the formation of the trans alcohol as the major diastereomer. Subsequent O-methylation provides the target scaffold. This method excels at establishing the relative trans stereochemistry.

Caption: Workflow for substrate-controlled diastereoselective synthesis.

Strategy 2: Asymmetric Catalysis via Pyridine Dearomatization

Asymmetric dearomatization of planar, achiral pyridine precursors represents a highly efficient and atom-economical route to chiral piperidines.[3] This strategy constructs the stereocenters and the piperidine ring simultaneously.

Expertise and Field-Proven Insights: A powerful implementation of this strategy involves the asymmetric hydrogenation of a suitably substituted pyridinium salt.[4] For our target, one would synthesize 3-methoxy-4-methylpyridine. This substrate is then N-benzylated to form the corresponding pyridinium salt, which activates the ring for reduction. The hydrogenation is performed under a hydrogen atmosphere using a chiral transition metal catalyst, typically based on Iridium or Rhodium, with a sophisticated chiral phosphine ligand (e.g., MeO-BoQPhos).[4]

The chiral ligand coordinates to the metal center, creating a chiral pocket. The pyridinium salt binds to the catalyst in a specific orientation, and hydrogen is delivered to one face of the aromatic ring, establishing both stereocenters with high enantioselectivity. This method is particularly powerful for generating enantiomerically enriched products.[4][5]

Strategy 3: Chiral Auxiliary-Mediated Synthesis

This classical yet robust method involves covalently attaching a chiral auxiliary to the substrate to direct a stereoselective reaction. The auxiliary is then removed in a later step. The use of N-sulfinyl imines is a prime example of this approach for constructing chiral amines.[6][7]

Trustworthiness and Self-Validation: An adapted route would involve the synthesis of a δ-amino β-ketoester bearing a chiral N-sulfinyl group. Cyclization of this linear precursor under basic conditions would form a dehydropiperidinone intermediate. The facial selectivity of a subsequent reduction or alkylation step is controlled by the chiral sulfinyl group. For instance, a conjugate addition of a methyl group (using an organocuprate) to an appropriate enone system would be directed by the auxiliary to form the desired C4 stereocenter. A subsequent diastereoselective reduction of the C3 position, followed by methylation and auxiliary removal, would complete the synthesis. While often requiring more steps, this method provides a high degree of predictability and stereochemical fidelity.[8]

Detailed Experimental Protocols

The following protocol details the diastereoselective reduction approach (Strategy 1), a reliable method for obtaining the trans isomer.

Protocol: Diastereoselective Synthesis of N-Boc-trans-(3S,4R)-3-hydroxy-4-methylpiperidine

Materials:

-

N-Boc-4-methylpiperidin-3-one (1.0 equiv)

-

L-Selectride (1.0 M solution in THF, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-methylpiperidin-3-one (e.g., 2.13 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Addition of Reducing Agent: Add L-Selectride (12.0 mL of a 1.0 M solution, 12.0 mmol) dropwise to the stirred solution over 20 minutes. The rationale for the slow addition is to maintain temperature control and minimize side reactions.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL) at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Add saturated aqueous NaHCO₃ solution (20 mL) and extract the aqueous layer with EtOAc (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is purified by silica gel column chromatography (gradient elution, 5% to 25% EtOAc in Hexanes) to yield the title compound as a colorless oil. The trans isomer is typically the major product. Diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route depends on a balance of factors including stereochemical requirements, step count, and catalyst cost.

| Strategy | Key Reagents / Catalyst | Typical Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantages & Rationale |

| Substrate Control | L-Selectride, NaBH₄ | Good to High | >10:1 (trans favored) | N/A (racemic) | Operationally simple, inexpensive reagents. Excellent for controlling relative stereochemistry. |

| Asymmetric Catalysis | Ir or Rh catalyst, Chiral Ligand (e.g., MeO-BoQPhos) | High | N/A | >90% | Highly atom-economical, provides direct access to enantiopure products from simple precursors.[4] |

| Chiral Auxiliary | (R/S)-tert-Butanesulfinamide, Organocuprates | Moderate (multi-step) | >15:1 | >98% | Highly predictable stereochemical outcome, reliable for complex targets.[6] |

Conclusion and Future Outlook

The stereoselective synthesis of 3-methoxy-4-methylpiperidine derivatives is a well-addressed challenge with multiple robust solutions. Substrate-controlled reductions offer a straightforward path to diastereomerically enriched trans products. For access to specific enantiomers, asymmetric hydrogenation of pyridine derivatives stands out as a state-of-the-art, efficient strategy.

Future advancements will likely focus on the development of novel catalysts with even broader substrate scopes and lower catalyst loadings. Furthermore, the application of late-stage C-H functionalization methodologies could provide novel pathways to functionalize pre-existing piperidine rings with high regio- and stereoselectivity, offering unprecedented flexibility in analog synthesis.[9] These evolving strategies will continue to empower medicinal chemists in their pursuit of novel therapeutics built upon this important chiral scaffold.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Jiang, G., et al. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. [Link]

-

Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Hua, Z., et al. (2003). Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters, 5(20), 3675–3678. [Link]

-

Rowley, J. M., et al. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 57(76), 9623-9626. [Link]

-

Kaur, P., & Davis, F. A. (2008). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry, 73(19), 7627–7633. [Link]

-

Fu, G. C., & Lee, E. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]

-

Trinchera, P., et al. (2023). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

-

Oestreich, M. (2020). Modern Catalytic Enantioselective Approaches to Piperidines. ResearchGate. [Link]

-

Davis, F. A., & Kaur, P. (2007). Asymmetric synthesis of ring functionalized trans-2,6-disubstituted piperidines from N-sulfinyl delta-amino beta-keto phosphonates. total synthesis of (-)-myrtine. The Journal of Organic Chemistry, 72(6), 2046–2052. [Link]

-

Billon-Souquet, F., Martens, T., & Royer, J. (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters, 40(19), 3731–3734. [Link]

-

Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

-

Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1066. [Link]

-

Mill, S. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

University of Babylon. (n.d.). Pyridine –piperidine-pyrolidine alkaloids. College of Pharmacy. [Link]

-

Momose, T., et al. (1999). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry, 64(26), 9567–9578. [Link]

-

Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4920–4923. [Link]

-

Beng, T. K., Anosike, I. S., & Kaur, J. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing. [Link]

-

Momose, T., & Toyooka, N. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 155. [Link]

-

Pfrengle, W., et al. (2011). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 79(5-6), 825-840. [Link]

-

Chen, J-R., et al. (2010). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Organic Letters, 12(20), 4588-4591. [Link]

-

Comins, D. L., & Dehghani, A. (1993). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID: A DIASTEREOSELECTIVE SYNTHESIS. Tetrahedron Letters, 34(5), 829-832. [Link]

-

Wang, L., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]

-

Katritzky, A. R., et al. (1998). Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. The Journal of Organic Chemistry, 63(26), 9993–9996. [Link]

-

Ivashkin, P. E., et al. (2018). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]

-

Hande, V. R., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20(6), 618-636. [Link]

-

Hardcastle, W. A., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

-

Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7948. [Link]

-

Watson, P. S., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681. [Link]

- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2015). Method for synthesizing n-(3-methoxylpropyl)-4-aminopiperidine.

-

Coldham, I., & O'Brien, P. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-EPIDIHYDROPINIDINE. Heterocycles, 84(2), 697. [Link]

-

Pharma Innovation. (n.d.). CAS 373604-48-9 4-Methoxy-3-methyl-piperidine. Pharma Innovation. [Link]

- Amgen Inc. (2010). Stereoselective synthesis of piperidine derivatives.

-

Takaba, K., et al. (1986). ASYMMETRIC SYNTHESIS OF (R)-

-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). Chemical and Pharmaceutical Bulletin, 34(9), 3915-3918. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of ring functionalized trans-2,6-disubstituted piperidines from N-sulfinyl delta-amino beta-keto phosphonates. total synthesis of (-)-myrtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric synthesis of substituted piperidines

An In-depth Technical Guide to the Asymmetric Synthesis of Substituted Piperidines: Strategies, Mechanisms, and Applications

Abstract

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, frequently appearing as a privileged scaffold in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3][4][5] The precise control of stereochemistry within this six-membered nitrogen heterocycle is paramount, as the biological activity and pharmacokinetic properties of a molecule are often dictated by the three-dimensional arrangement of its substituents. This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of substituted piperidines, designed for researchers and professionals in drug development. We will explore key methodologies, including the dearomatization of pyridine precursors, enantioselective cyclization reactions, innovative biocatalytic and chemoenzymatic cascades, and the direct asymmetric C-H functionalization of existing piperidine rings. Each section delves into the underlying reaction mechanisms, explains the causality behind experimental choices, and provides detailed, field-proven protocols to empower the practical application of these state-of-the-art synthetic methods.

Introduction: The Enduring Significance of Chiral Piperidines

The Piperidine Motif: A Privileged Scaffold

The prevalence of the piperidine ring in pharmaceuticals is remarkable. Its saturated, conformationally flexible yet stable structure allows it to present substituents in well-defined spatial vectors, making it an ideal scaffold for interacting with biological targets. From the anticancer drug Niraparib to the antipsychotic agent Preclamol, the piperidine core is integral to molecular function.[2] This ubiquity drives the continuous need for innovative and efficient synthetic methods to access structurally diverse and stereochemically pure piperidine derivatives.

The Chirality Challenge: Why Stereocontrol is Critical

For substituted piperidines, chirality introduces a critical layer of complexity. Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even harmful. Therefore, the ability to selectively synthesize a single desired stereoisomer is not merely an academic challenge but a fundamental requirement in modern drug discovery and development. Asymmetric synthesis provides the most direct and atom-economical route to these enantiomerically enriched compounds.

Overview of Major Asymmetric Synthetic Strategies

The asymmetric construction of the piperidine ring can be broadly categorized into several key approaches, each with its own set of advantages and applications. This guide will focus on the most powerful and versatile of these strategies:

-

Asymmetric Dearomatization of Pyridines: The direct, stereoselective reduction of readily available pyridine feedstocks.[6][7]

-

Enantioselective Cyclization Reactions: The construction of the piperidine ring from acyclic precursors in a stereocontrolled manner.[6][8]

-

Biocatalytic and Chemoenzymatic Methods: The use of enzymes to achieve unparalleled selectivity under mild conditions.[9][10]

-

Asymmetric C-H Functionalization: The late-stage introduction of stereocenters onto a pre-existing piperidine scaffold.[3]

Asymmetric Dearomatization of Pyridine Derivatives

The most atom-economical approach to chiral piperidines is the direct asymmetric hydrogenation of the corresponding aromatic pyridine precursors.[11] This strategy, however, faces the significant challenge of overcoming the aromatic stabilization energy of the pyridine ring, which often requires potent catalytic systems.[11]

Catalytic Asymmetric Hydrogenation of Pyridines

The development of transition-metal catalysts, particularly those based on Iridium and Rhodium, has enabled highly efficient and enantioselective hydrogenation of pyridine derivatives.[4][7][11][12]

Mechanism and Causality: The hydrogenation of the electron-deficient pyridine ring is often facilitated by an acidic additive.[11] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This activation makes the ring more susceptible to reduction by the metal hydride catalyst. The chiral ligand coordinated to the metal center (e.g., Ir or Ru) orchestrates the facial delivery of hydrogen, thereby establishing the stereocenters in the product. The choice of ligand, such as the sterically bulky tBuO-AdP-BIBOP, has been shown to be crucial for achieving high enantioselectivity in the hydrogenation of challenging amino-substituted pyridinium salts.[7]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of a 3-Acylamino Pyridinium Salt [7]

-

Materials:

-

3-Acylamino-4-alkyl-substituted pyridinium salt (0.2 mmol)

-

[Ru(2-Me-allyl)₂(COD)] (0.5 mol %)

-

Chiral Ligand (e.g., tBuO-AdP-BIBOP) (0.6 mol %)

-

HBF₄·OEt₂ (1 mol %)

-

NaHCO₃ (0.8 mmol)

-

Isopropanol (iPrOH) (1.0 mL)

-

High-pressure autoclave with a glass vial insert

-

-

Procedure:

-

In a glovebox, prepare a catalyst solution by dissolving [Ru(2-Me-allyl)₂(COD)], the chiral ligand, and HBF₄·OEt₂ in iPrOH.

-

In a separate glass vial insert, add the pyridinium salt (0.25 mmol) and NaHCO₃.

-

Add the catalyst solution to the vial containing the substrate.

-

Place the vial into the high-pressure autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge several times with H₂ gas.

-

Pressurize the autoclave to 65 atm with H₂.

-

Stir the reaction at 65 °C for 18 hours.

-

After cooling to room temperature, carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the chiral piperidine.

-

-

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis. The diastereomeric ratio (dr) can be determined by ¹H-NMR analysis of the crude product.

Rh-Catalyzed Asymmetric Carbometalation (Reductive Heck Reaction)

A more recent and highly versatile strategy involves a three-step sequence that transforms pyridines into 3-substituted piperidines with excellent enantioselectivity.[2] This method avoids the direct hydrogenation of the pyridine ring, instead relying on a highly controlled cross-coupling reaction.

Conceptual Workflow: The process involves:

-

Partial Reduction: The starting pyridine is first partially reduced to a more reactive dihydropyridine derivative.

-

Rh-catalyzed Asymmetric Carbometalation: This key step involves a reductive Heck-type reaction where a chiral Rhodium catalyst mediates the coupling of an arylboronic acid to the dihydropyridine, creating the C3-aryl bond and setting the crucial stereocenter.

-

Final Reduction: The resulting tetrahydropyridine is then reduced (e.g., via standard hydrogenation) to the final 3-substituted piperidine.[2]

Caption: Workflow for the synthesis of 3-aryl piperidines.

Data Summary: Rh-Catalyzed Asymmetric Carbometalation [2][13]

| Arylboronic Acid (ArB(OH)₂) | Yield (%) | ee (%) |

|---|---|---|

| Phenyl | 95 | 99 |

| 4-Fluorophenyl | 95 | >99 |

| 4-Chlorophenyl | 94 | >99 |

| 4-Trifluoromethylphenyl | 85 | >99 |

| 3-Methoxyphenyl | 91 | >99 |

| 1-Naphthyl | 41 | 99 |

Enantioselective Cyclization Strategies

Building the piperidine ring from acyclic precursors offers immense flexibility in introducing various substituents. Organocatalysis has emerged as a particularly powerful tool for these transformations, enabling complex cascade reactions that form multiple bonds and stereocenters in a single step.

Organocatalytic Domino Reactions

Domino (or cascade) reactions are highly efficient processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity. For piperidine synthesis, a common approach involves a domino Michael addition followed by an intramolecular cyclization/aminalization.[8][14]

Mechanism and Causality: Chiral amine catalysts, such as O-TMS protected diphenylprolinol, are central to this strategy.[8][14] The catalyst first reacts with an aldehyde to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. The resulting intermediate is perfectly poised for a subsequent intramolecular cyclization, where the nitrogen attacks a carbonyl or equivalent, followed by aminalization to form the polysubstituted piperidine ring. The catalyst is then regenerated, completing the catalytic cycle. This one-pot process can create up to four contiguous stereocenters with excellent enantioselectivity.[8][14]

Caption: Organocatalytic domino reaction for piperidine synthesis.

Experimental Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine [8]

-

Materials:

-

Functionalized nitroolefin (0.15 mmol, 1 eq.)

-

Aldehyde (e.g., n-butanal) (0.30 mmol, 2 eq.)

-

O-TMS protected diphenylprolinol catalyst (1) (10 mol %)

-

Benzoic acid (BzOH) (30 mol %)

-

Deionized water (0.3 mL)

-

Reaction vial

-

-

Procedure:

-

To a reaction vial at room temperature, add the nitroolefin (0.15 mmol), the O-TMS protected diphenylprolinol catalyst (0.015 mmol), and benzoic acid (0.045 mmol).

-

Add deionized water (0.3 mL) to the vial.

-

Add the aldehyde (0.30 mmol) to the mixture.

-

Seal the vial and stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an appropriate aqueous workup (e.g., extraction with ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Self-Validation: Determine the diastereomeric ratio (dr) by ¹H-NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biocatalytic and Chemoenzymatic Approaches

Nature's catalysts—enzymes—offer exquisite selectivity and operate under mild, environmentally benign conditions. Their application in asymmetric synthesis has led to powerful methods for accessing chiral piperidines.

Enzymatic Desymmetrization of Meso-Piperidines

A powerful strategy for creating chirality is the desymmetrization of a prochiral or meso compound. In this approach, an enzyme selectively modifies one of two identical, enantiotopic functional groups, breaking the molecule's symmetry and inducing chirality.

Causality and Application: For example, meso-cis-2,6-disubstituted piperidines can be resolved using lipases.[15] Aspergillus niger lipase (ANL) can selectively acylate one of the two hydroxyl or amino groups, leaving the other untouched. This enzymatic reaction proceeds with excellent chemical yield and high enantiotopic selectivity (often ≥98% ee), providing a direct route to chiral 2,6-disubstituted piperidines, which are precursors to various alkaloids.[15]

Chemoenzymatic Cascades

Combining biocatalysis with traditional chemical catalysis in a one-pot cascade harnesses the strengths of both worlds.[9][10] These hybrid processes can construct complex molecules from simple starting materials with high efficiency.

Workflow Example: A reported hybrid cascade for synthesizing 2-substituted piperidines relies on a transaminase enzyme to generate a key reactive cyclic imine intermediate from a diamine.[9] This intermediate is then subjected to an in-situ, proline-catalyzed organocatalytic Mannich reaction with a ketone, building the piperidine scaffold with high stereocontrol.[9]

Caption: A chemoenzymatic cascade for piperidine synthesis.

Asymmetric C-H Functionalization of Pre-existing Piperidine Rings

A frontier in synthetic chemistry is the direct, stereoselective functionalization of C-H bonds. This approach allows for the late-stage introduction of complexity onto a simple, pre-formed piperidine ring, offering a highly modular route to diverse derivatives.

Mechanism and Causality: A recently developed method enables the enantioselective desymmetrization of readily available N-protected piperidines via a site-selective α-C(sp³)-H bond oxidation.[3] The reaction uses a chiral manganese catalyst and hydrogen peroxide as a green oxidant. The proposed mechanism involves a highly enantioselective Hydrogen Atom Transfer (HAT) from one of the α-methylene C-H bonds to the high-valent manganese-oxo species. This is followed by an electron transfer to generate a chiral iminium ion intermediate. This electrophilic intermediate is then trapped in situ by the solvent (e.g., trifluoroethanol) to yield a stable, chiral N,O-acetal product with excellent diastereo- and enantioselectivity.[3] This N,O-acetal is a versatile handle for further stereoretentive transformations.

Experimental Protocol: Mn-Catalyzed Enantioselective C-H Oxidation [3]

-

Materials:

-

N-Mesitylsulfonyl-protected piperidine substrate (25 μM)

-

Chiral Manganese Catalyst (1 mol %)

-

Acetic Acid (AcOH) (15 equiv.)

-

Trifluoroethanol (TFE) as solvent

-

Hydrogen Peroxide (H₂O₂) (0.6 M solution in TFE, 2 equiv.)

-

Syringe pump

-

-

Procedure:

-

Dissolve the piperidine substrate, manganese catalyst, and acetic acid in TFE in a reaction vessel at 0 °C.

-

Using a syringe pump, add the H₂O₂ solution dropwise over 30 minutes to maintain a low concentration of the oxidant and control the reaction rate.

-

Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃).

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude N,O-acetal product by flash column chromatography.

-

-

Self-Validation: Determine the yield of the isolated product. The enantiomeric excess (ee) should be determined by Gas Chromatography (GC) or SFC using a chiral stationary phase.

Conclusion and Future Outlook

The asymmetric synthesis of substituted piperidines is a dynamic and rapidly evolving field, driven by the immense importance of these heterocycles in medicine and biology. We have explored several robust and innovative strategies, from the direct dearomatization of pyridines to sophisticated organocatalytic cascades and precise C-H functionalization. While each method offers distinct advantages, the choice of strategy ultimately depends on the specific target molecule, desired substitution pattern, and available starting materials.

The future of piperidine synthesis will likely focus on the development of even more efficient, sustainable, and versatile methods. Key areas of innovation will include the discovery of new catalytic systems that operate under milder conditions, the expansion of chemoenzymatic and biocatalytic toolkits, and the application of continuous flow technologies to enable safer and more scalable syntheses.[16] As our synthetic capabilities continue to advance, chemists will be better equipped than ever to design and create the next generation of piperidine-based therapeutics.

References

-

Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. RSC Publishing. Available at: [Link]

-

Enzymatic Route to Chiral, Nonracemic cis-2,6- and cis,cis-2,4,6-Substituted Piperidines. Synthesis of (+)-Dihydropinidine and Dendrobate Alkaloid (+)-241D. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed. Available at: [Link]

-

Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts - Thieme. Available at: [Link]

-

Modern Catalytic Enantioselective Approaches to Piperidines. ResearchGate. Available at: [Link]

-

General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

-

Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois chemistry. Available at: [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Available at: [Link]

-

Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters - ACS Publications. Available at: [Link]

-

Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

-

Overview of enzymatic cascades for the synthesis of chiral substituted... ResearchGate. Available at: [Link]

-

Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. Available at: [Link]

-

Enantioselective Ruthenium-Catalyzed Hydrogenation of Substituted 3-Acylamino Pyridinium Salts. ACS Catalysis - ACS Publications. Available at: [Link]

-

Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. PMC. Available at: [Link]

-

The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate. Available at: [Link]

-

Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Group Website. Available at: [Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Available at: [Link]

Sources

- 1. Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 14. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chiral Resolution of 3-Methoxy-4-methylpiperidine Isomers

Abstract

Substituted piperidines are privileged scaffolds in modern drug development, and the precise control of their stereochemistry is often critical to achieving desired pharmacological activity and minimizing off-target effects. The 3-methoxy-4-methylpiperidine core, with its two stereogenic centers, can exist as four distinct stereoisomers. The isolation of these isomers in enantiomerically pure form is a significant challenge that requires robust and efficient resolution strategies. This technical guide provides an in-depth exploration of the primary methods for the chiral resolution of 3-methoxy-4-methylpiperidine and related cyclic amines. We will delve into the mechanistic principles and provide field-proven protocols for diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography, offering researchers a comprehensive playbook for obtaining stereopure piperidine building blocks.

Introduction: The Stereochemical Imperative in Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif found in numerous blockbuster drugs and clinical candidates. Its three-dimensional, low-molecular-weight scaffold is ideal for exploring structure-activity relationships. The introduction of substituents, such as at the 3- and 4-positions of 3-methoxy-4-methylpiperidine, creates stereogenic centers. The resulting enantiomers and diastereomers can exhibit profoundly different biological activities, metabolic profiles, and toxicities. Therefore, the ability to isolate a single, desired stereoisomer is not merely an academic exercise but a regulatory and clinical necessity.

The target molecule, 3-methoxy-4-methylpiperidine, possesses two chiral centers, giving rise to two pairs of enantiomers: (cis) and (trans). The resolution of such disubstituted piperidines requires methods that can effectively discriminate between these multiple stereoisomers.[1]

Foundational Strategy: Diastereomeric Salt Crystallization

Classical resolution via diastereomeric salt formation remains a cornerstone of large-scale chiral separations due to its cost-effectiveness and scalability.[2][3] The principle lies in the reaction of a racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[4] This difference allows for their separation by fractional crystallization.[5][6]

The Causality of Agent Selection

The success of this method is critically dependent on the choice of the chiral resolving agent and the crystallization solvent. The goal is to form a stable, crystalline salt with one diastereomer while the other remains dissolved. Key factors to consider include:

-

Acid-Base Matching : The pKa of the chiral acid should be suitable to ensure salt formation with the piperidine nitrogen.

-

Structural Complementarity : The resolving agent should possess functional groups and a rigid structure that promote the formation of a well-ordered crystal lattice with one of the piperidine enantiomers.

-

Solvent System : The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. Often, a screening of various solvents and solvent mixtures is required.[6]

Commonly effective chiral acids for resolving substituted piperidines and other cyclic amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[5][6][7]

Experimental Protocol: Resolution with Di-p-toluoyl-D-tartaric Acid

This protocol is a representative workflow for the resolution of a racemic cis-3-methoxy-4-methylpiperidine mixture.

Step 1: Salt Formation

-

Dissolve one equivalent of racemic cis-3-methoxy-4-methylpiperidine in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).

-

In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent, di-p-toluoyl-D-tartaric acid, in the same solvent, warming if necessary. The use of a half-equivalent of the resolving agent can sometimes improve the efficiency of the resolution.[5]

-

Slowly add the resolving agent solution to the piperidine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C for several hours or overnight to induce crystallization.

Step 2: Isolation and Purification

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

-

To improve diastereomeric purity, the salt can be recrystallized from a fresh portion of the same or a different solvent system.

Step 3: Liberation of the Free Amine

-

Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) and stir until the solid dissolves completely. This neutralizes the chiral acid and liberates the free amine.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine.

Step 4: Validation

-

Determine the enantiomeric excess (ee) of the product using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Visualization of the Workflow

Caption: Workflow for Diastereomeric Salt Crystallization.

High-Selectivity Strategy: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer an environmentally friendly and often highly selective alternative for chiral resolution.[3] Kinetic resolution relies on an enzyme, typically a lipase or protease, that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8] For secondary amines like piperidines, this usually involves an enzyme-catalyzed acylation.[9][10]

Mechanistic Insight: The Acyl-Enzyme Intermediate

Lipases are highly effective for this transformation.[11][12] The catalytic cycle involves the formation of a covalent acyl-enzyme intermediate. The chirality of the enzyme's active site creates a diastereomeric relationship with each enantiomer of the substrate as it approaches. This results in a significant difference in the activation energy for the acylation of the two enantiomers, leading to a much faster reaction rate for the "matched" enantiomer.[8]

A key advantage of EKR is its high enantioselectivity (often expressed as the E-value), which can lead to products with very high enantiomeric excess.[13] The main drawback is that the theoretical maximum yield for the unreacted enantiomer is 50%.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol describes a typical screening and optimization process for the EKR of a racemic trans-3-methoxy-4-methylpiperidine.

Step 1: Enzyme and Acyl Donor Screening

-

In a series of vials, place the racemic piperidine (1 equiv.) in an anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene).

-

To each vial, add a different lipase (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase) and an acyl donor (e.g., ethyl acetate, vinyl acetate).[14][15]

-

Seal the vials and agitate at a controlled temperature (e.g., 30-40 °C).

Step 2: Reaction Monitoring

-

Periodically take aliquots from each reaction vial.

-

Analyze the aliquots by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining starting material (the unreacted amine) and the acylated product (the amide).

-

The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of the unreacted enantiomer.

Step 3: Work-up and Separation

-

Once the optimal conversion is reached, filter off the enzyme.

-

The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be easily separated by standard column chromatography or a simple acid-base extraction, as the amide is neutral while the amine is basic.

Step 4: (Optional) Hydrolysis of the Amide

-

If the acylated enantiomer is the desired product, the amide bond can be hydrolyzed under acidic or basic conditions to liberate the free amine.

Visualization of the Workflow

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

High-Resolution Strategy: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful tool for both the analytical determination of enantiomeric purity and for preparative-scale separations.[16][17] The principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus, separation.[18]

The Central Role of the Chiral Stationary Phase (CSP)

The "heart" of the separation is the CSP. For piperidine derivatives, polysaccharide-based CSPs are often highly effective.[6] These CSPs, typically based on cellulose or amylose derivatives coated onto a silica support, create a complex chiral environment with grooves and cavities. Separation is achieved through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral polymer.[18]

Protocol: Method Development for Chiral HPLC Separation

Step 1: Column Selection

-

Based on literature for similar compounds, select a set of polysaccharide-based columns for initial screening (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).[6]

Step 2: Mobile Phase Screening

-

Prepare a standard solution of the racemic 3-methoxy-4-methylpiperidine.

-

Screen different mobile phase compositions. Common mobile phases for normal-phase chiral HPLC are mixtures of a hydrocarbon (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol).

-

It is crucial to add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase. This additive prevents peak tailing by deactivating acidic silanol groups on the silica support that can strongly and non-selectively interact with the basic piperidine nitrogen.[6]

Step 3: Optimization

-

Inject the racemic mixture onto each column with each mobile phase.

-

Evaluate the chromatograms for resolution (Rs). An Rs value > 1.5 indicates baseline separation.

-

Optimize the separation by adjusting the ratio of hydrocarbon to alcohol. Increasing the alcohol content generally decreases retention time but may also affect resolution.

Step 4: Scale-Up for Preparative Separation

-

Once an optimal analytical method is established, it can be scaled up to a larger-diameter preparative column.

-

The flow rate and sample loading are increased proportionally to the column size to isolate multigram quantities of each enantiomer.

Visualization of the Workflow

Caption: Workflow for Preparative Chiral HPLC.

Comparative Analysis of Resolution Methods

The choice of resolution method depends on various factors, including the scale of the synthesis, available equipment, cost, and the specific properties of the molecule.

| Method | Advantages | Disadvantages | Best Suited For |

| Diastereomeric Salt Crystallization | Scalable, cost-effective, well-established technology.[5] | Labor-intensive, requires screening, theoretical yield is 50%.[5] | Large-scale industrial production. |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, "green" approach.[8][19] | Theoretical yield is 50%, may require screening for a suitable enzyme.[12] | Medium-scale synthesis where high ee is critical. |

| Chiral Chromatography | Applicable to a wide range of compounds, high purity achievable, both analytical and preparative.[16] | Higher cost for columns and solvents, can be less scalable for very large quantities. | Analytical determination of ee, small-to-medium scale preparative work, and purification of high-value compounds. |

Conclusion

The chiral resolution of 3-methoxy-4-methylpiperidine isomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients. There is no single "best" method; the optimal strategy is dictated by the specific requirements of the project. Diastereomeric salt crystallization remains a powerful tool for large-scale manufacturing. Enzymatic resolution provides an elegant and highly selective route for achieving high enantiomeric purity. Chiral HPLC is an indispensable tool for both analytical validation and flexible, high-purity preparative separations. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to successfully navigate the challenges of isolating these valuable chiral building blocks.

References

-

Chiral resolution - Wikipedia . Wikipedia.

-

Lipase-Catalyzed Dynamic Kinetic Resolution of Hemiaminals. | Request PDF . ResearchGate.

-

Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC . National Center for Biotechnology Information.

-

CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC . National Center for Biotechnology Information.

-

Kinetic resolution of chiral amines - Google Patents . Google Patents.

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - MDPI . MDPI.

-

Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchGate . ResearchGate.

-

Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed . National Center for Biotechnology Information.

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | The Journal of Organic Chemistry - ACS Publications . American Chemical Society Publications.

-

CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)- - LOCKSS: Serve Content . HETEROCYCLES.

-

Process for resolving racemic mixtures of piperidine derivatives - Google Patents . Google Patents.

-

Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR - ACS Publications . American Chemical Society Publications.

-

Part 6: Resolution of Enantiomers - Chiralpedia . Chiralpedia.

-

Kinetic resolution of amines - Bode Research Group . ETH Zurich.

-

Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - CHIMIA . CHIMIA.

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC . National Center for Biotechnology Information.

-

Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF - ResearchGate . ResearchGate.

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 - PubMed . National Center for Biotechnology Information.

-

Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)-Paroxetine | The Journal of Organic Chemistry - ACS Publications . American Chemical Society Publications.

-

Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem . BenchChem.

-

Chiral HPLC separation: strategy and approaches - Chiralpedia . Chiralpedia.

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI . MDPI.

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Research Portal . TU Delft.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. youtube.com [youtube.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. research.tudelft.nl [research.tudelft.nl]

- 14. chimia.ch [chimia.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Architecting the Piperidine Core: A Technical Whitepaper on Rel-(3R,4S)-3-methoxy-4-methylpiperidine (CAS 783296-45-7)

Executive Summary

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, unsubstituted piperidines often suffer from suboptimal physicochemical properties, including excessive basicity (leading to poor membrane permeability) and high susceptibility to oxidative metabolism. Rel-(3R,4S)-3-methoxy-4-methylpiperidine (CAS 783296-45-7) is a highly specialized chiral building block designed to overcome these liabilities. By strategically installing a methoxy group at the 3-position and a methyl group at the 4-position in a cis-relative stereochemistry, medicinal chemists can precisely tune the pKa, enhance metabolic stability, and lock the conformational geometry of the molecule.

This whitepaper provides an in-depth technical analysis of the structural dynamics, pharmacological utility, stereoselective synthesis, and analytical validation of this critical intermediate.

Structural & Physicochemical Profiling

The prefix "Rel" (relative) indicates that this compound is a racemic mixture of the (3R,4S) and (3S,4R) enantiomers. In the context of a 1,2-disubstituted cyclic system (which positions 3 and 4 of piperidine represent), the (3R,4S) configuration corresponds strictly to the cis-diastereomer [1].

In its lowest-energy chair conformation, a cis-1,2-disubstituted piperidine must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement. This geometric restriction prevents the substituents from adopting the thermodynamically favored di-equatorial (e,e) posture seen in the trans-isomer, thereby locking the spatial vectors of the functional groups—a critical feature for target-specific binding pocket engagement.

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | Rel-(3R,4S)-3-methoxy-4-methylpiperidine |

| CAS Registry Number | 783296-45-7 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Stereochemistry | cis-diastereomer (racemic mixture) |

| Appearance | Colorless liquid (Free base) / White solid (HCl salt) |

| Predicted Amine pKa | ~8.5 – 9.5 (Modulated by -OMe) |

| Topological Polar Surface Area | 21.3 Ų |

Strategic Utility in Drug Design

The integration of Rel-(3R,4S)-3-methoxy-4-methylpiperidine into a drug scaffold is rarely accidental; it is a calculated structural intervention designed to modulate three primary pharmacological parameters, as utilized in advanced receptor antagonists and kinase inhibitors[2].

-

Basicity (pKa) Tuning via Inductive Effects: Unsubstituted piperidine is highly basic (pKa ~11.2), meaning it is nearly entirely protonated at physiological pH (7.4), restricting passive membrane permeability. The electronegative oxygen of the 3-methoxy group exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the amine nitrogen, stabilizing the lone pair and destabilizing the conjugate acid. This drops the pKa by 1.5 to 2.5 log units, increasing the fraction of unionized drug and drastically improving Blood-Brain Barrier (BBB) penetration[3].

-

Metabolic Shielding: The 4-position of the piperidine ring is a notorious "soft spot" for Cytochrome P450 (e.g., CYP3A4, CYP2D6) oxidative metabolism. The 4-methyl group acts as a steric shield, blocking hydroxylation at this site and prolonging the pharmacokinetic half-life of the parent drug.

-

Conformational Locking: The cis-stereochemical restriction forces the molecule into a specific 3D geometry, optimizing the vectorial exit of the substituents to achieve high-affinity interactions within deep hydrophobic pockets.

Fig 1. Logical mapping of physicochemical property modulation by the pharmacophore.

Stereoselective Synthesis Protocol

Synthesizing the exact cis-diastereomer requires a highly controlled reduction environment. The standard approach utilizes the heterogeneous catalytic hydrogenation of a substituted pyridine precursor[4].

Fig 2. Stereoselective synthetic workflow yielding the cis-piperidine diastereomer.

Step-by-Step Methodology & Causality

Phase 1: O-Methylation

-

Reaction Setup: Charge a flame-dried flask with 4-methylpyridin-3-ol (1.0 eq) and anhydrous DMF (0.5 M).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) and stir at 0 °C for 15 minutes.

-

Electrophilic Addition: Dropwise add Methyl Iodide (1.1 eq).

-

Causality: The dropwise addition at 0 °C is critical. It controls the local concentration of the electrophile, favoring O-alkylation of the phenoxide over N-alkylation (which would yield an undesired pyridinium salt).

-

-

Isolation: Stir at room temperature for 4 hours, quench with water, extract with EtOAc, and concentrate to yield 3-methoxy-4-methylpyridine.

Phase 2: Stereoselective Catalytic Hydrogenation

-

Solvent Preparation: Dissolve the intermediate in glacial acetic acid (0.2 M).

-

Catalyst Addition: Add Adam's Catalyst (PtO₂, 10 mol%).

-

Causality: Conducting the reduction in an acidic medium is non-negotiable. Acetic acid protonates the pyridine nitrogen, preventing its lone pair from coordinating with and poisoning the platinum catalyst. Furthermore, protonation activates the aromatic ring toward reduction.

-

-

Hydrogenation: Pressurize the vessel with H₂ gas (50 psi) and agitate at 25 °C for 12 hours.

-

Causality: The solid surface of the heterogeneous catalyst dictates that hydrogen atoms are delivered to the same face of the ring simultaneously (syn-addition). Because the intermediate binds to the catalyst on its less sterically hindered face, the resulting product is overwhelmingly the cis-diastereomer (>95% diastereomeric excess).

-

-

Filtration: Filter through Celite to remove the catalyst.

Phase 3: Salt Formation

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude free base in ethereal HCl (2.0 M) at 0 °C to precipitate the hydrochloride salt. Recrystallize from hot ethanol/acetone to yield a highly pure white crystalline solid.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block, the protocol must be treated as a self-validating system. The primary risk in this synthesis is the formation of the trans-diastereomer.

NMR Spectroscopic Validation (Causality of Coupling Constants)

Proton NMR (¹H-NMR) provides definitive proof of relative stereochemistry via the Karplus equation.

-

The cis (a,e) Conformation: In the cis-isomer, the dihedral angle between the C3 and C4 protons is approximately 60°. This geometry results in a small vicinal coupling constant (³J_{H3,H4} ≈ 3–5 Hz ).

-

The trans (e,e) Conformation: If the synthesis failed and produced the trans-isomer, the protons would sit in a di-axial arrangement with a dihedral angle of 180°, yielding a distinctively large coupling constant (³J_{H3,H4} ≈ 9–12 Hz ). Observing a small ³J coupling constant between the methine protons instantly validates the success of the syn-hydrogenation.

Chiral HPLC Resolution

Because the product is a "Rel" racemic mixture, standard reverse-phase HPLC will only show a single peak (confirming diastereomeric purity). To resolve the (3R,4S) and (3S,4R) enantiomers for downstream asymmetric synthesis, a chiral stationary phase (e.g., Chiralcel OD-H) utilizing a hexane/isopropanol mobile phase is required.

References

- Merck Sharp & Dohme Ltd. (2006). EP001286967B1 - Substituted Cyclohexylamines as Substance P Antagonists. European Patent Office.

-

National Institutes of Health (PMC). (2018). Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. Retrieved April 3, 2026, from[Link]

-

Journal of Medicinal Chemistry. (2024). Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator. ACS Publications. Retrieved April 3, 2026, from[Link]

Sources

- 1. 783296-45-7|Rel-(3R,4S)-3-methoxy-4-methylpiperidine|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Methoxy and 4-Methyl Substitutions in the Biological Activity of Piperidine Analogues: A Technical Guide

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in the realm of drug discovery and development.[1] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its significance.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding interactions, allows for the precise spatial orientation of pharmacophoric groups, thereby facilitating high-affinity interactions with a multitude of biological targets.[3] The metabolic stability of the piperidine core further enhances its "drug-like" properties, making it an attractive framework for the design of novel therapeutic agents.[4] This guide delves into the nuanced, yet profound, impact of specific substitutions—namely, the 3-methoxy and 4-methyl groups—on the biological activity of piperidine analogues, offering a technical exploration for researchers, scientists, and drug development professionals.

The Influence of Methoxy and Methyl Substitutions on Pharmacological Profiles

The introduction of methoxy (-OCH3) and methyl (-CH3) groups onto the piperidine scaffold can dramatically alter the physicochemical and pharmacological properties of the parent molecule. The methoxy group, with its dual capacity to act as a hydrogen bond acceptor and to influence electronic distribution, can significantly impact target binding and metabolic stability.[5] The position of the methoxy group is critical; for instance, in some contexts, a methoxy substituent can lead to steric hindrance, diminishing biological activity, while in others, it can enhance potency.[6]

Similarly, the addition of a methyl group can have profound effects on the biological activity of piperidine analogues. The presence of a methyl group can enhance lipophilicity, potentially improving membrane permeability and brain-to-plasma ratios.[7] Furthermore, the stereochemistry of the methyl substituent is often a crucial determinant of activity, with different enantiomers exhibiting markedly different pharmacological profiles.[3] As will be discussed, the strategic placement of a methyl group at the 3- or 4-position of the piperidine ring has been shown to be a key factor in modulating the potency and selectivity of these compounds, particularly in the context of opioid receptor modulation.[1]

Synthesis of Substituted Piperidine Analogues: A General Overview

The synthesis of specifically substituted piperidines, such as those bearing 3-methoxy and 4-methyl groups, often involves multi-step sequences that allow for precise control over the introduction of these functionalities. A variety of synthetic strategies have been developed for the construction of highly substituted piperidine rings, including intramolecular cyclization reactions, multicomponent reactions, and the hydrogenation of pyridine precursors.[8][9]

A general, illustrative synthetic workflow for accessing 3- and 4-substituted piperidines is depicted below. This diagram showcases a conceptual pathway and is not representative of a single, specific synthesis.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-4-piperidinomethyldibenzofuran | CAS 42840-15-3 [benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

"Rel-(3R,4S)-3-methoxy-4-methylpiperidine" as a scaffold in medicinal chemistry

An In-Depth Technical Guide to the (3R,4S)-3-methoxy-4-methylpiperidine Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically successful pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal framework for optimizing interactions with biological targets. This guide focuses on a specific, stereochemically defined variant: the (3R,4S)-3-methoxy-4-methylpiperidine core. The fixed trans relationship between the C3-methoxy and C4-methyl groups provides a rigidified, low-energy conformation that reduces the entropic penalty of binding to a receptor and allows for the precise projection of pharmacophoric features into chemical space.

This document serves as a technical whitepaper for drug discovery professionals, offering an in-depth analysis of the scaffold's structural significance, synthetic accessibility, and proven applications. We will explore the causality behind its use in developing potent analgesics, provide validated experimental protocols for its derivatization and evaluation, and discuss future opportunities for this versatile chemical core.

The (3R,4S)-3-methoxy-4-methylpiperidine Core: A Structural Analysis

The utility of the (3R,4S)-3-methoxy-4-methylpiperidine scaffold lies in its unique combination of structural features, which collectively contribute to its favorable profile in drug design.

-

Defined Stereochemistry : The absolute configuration at the C3 and C4 positions is fixed as (3R,4S). This trans arrangement dictates the spatial orientation of the methoxy and methyl groups, forcing them into pseudo-equatorial positions in the preferred chair conformation. This pre-organized structure is critical for high-affinity receptor engagement, as different stereoisomers can exhibit dramatically different biological activities and binding modes.[3][4]

-

Modulation of Physicochemical Properties : The basic nitrogen atom (pKa ≈ 9-11) serves as a key interaction point, often forming a salt bridge with acidic residues in a binding pocket. Its basicity can be fine-tuned through substitution, which in turn modulates the compound's overall solubility, lipophilicity, and pharmacokinetic profile.[1][2]

-

Synthetic Tractability : The piperidine nitrogen provides a reliable chemical handle for diversification. A wide array of substituents can be readily introduced via standard organic chemistry reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: General workflow for synthesis and derivatization of the piperidine core.

Experimental Protocol: N-Acylation for Library Generation

This protocol describes a standard, reliable method for attaching a carboxylic acid to the piperidine nitrogen via amide bond formation, a crucial step in generating a chemical library for screening.

Objective: To synthesize an amide derivative from the (3R,4S)-3-methoxy-4-methylpiperidine scaffold.

Materials:

-

(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride

-

Carboxylic acid of interest (R-COOH)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Add (3R,4S)-3-methoxy-4-methylpiperidine hydrochloride (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl piperidine derivative.

Trustworthiness Check: The use of HATU as a coupling agent is a standard, high-yield method for amide bond formation that minimizes side reactions. The aqueous workup effectively removes the DMF solvent and excess reagents, ensuring a clean crude product for purification.